molecular formula C20H20ClN3O3S B2947085 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034224-19-4

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2947085
CAS No.: 2034224-19-4
M. Wt: 417.91
InChI Key: NWDLXNHQLGVNHJ-UHFFFAOYSA-N
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Description

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone features a hybrid structure combining a 2-chloro-substituted dihydrothienopyridine ring and a 3-(2,5-dimethoxyphenyl)-1-methylpyrazole moiety linked via a methanone bridge.

Key structural attributes:

  • Dihydrothienopyridine core: The 6,7-dihydrothieno[3,2-c]pyridine system is a hallmark of antiplatelet agents like prasugrel metabolites, where substitutions (e.g., chloro, acetyloxy) modulate metabolic stability and target binding .
  • Pyrazole substituent: The 3-(2,5-dimethoxyphenyl)-1-methylpyrazole group introduces electron-donating methoxy groups, which may enhance solubility and receptor affinity compared to simpler aryl substituents .

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-23-16(20(25)24-7-6-18-12(11-24)8-19(21)28-18)10-15(22-23)14-9-13(26-2)4-5-17(14)27-3/h4-5,8-10H,6-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDLXNHQLGVNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC4=C(C3)C=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

To prepare this compound, you would typically start with the thienopyridine and pyrazole derivatives:

  • Step 1: Thienopyridine synthesis often begins with the condensation of 3-chloropyridine with thiophenol, followed by cyclization.

  • Step 2: For the pyrazole part, a common approach includes the reaction of 2,5-dimethoxyphenylhydrazine with an α,β-unsaturated ketone, producing the core pyrazole structure.

  • Step 3: The final step involves coupling the two segments using cross-coupling reactions under controlled conditions, like palladium-catalyzed carbonylation.

Industrial Production Methods:

Scaling up for industrial production often involves optimizing the catalyst load, temperature, and solvent choice to maximize yield and purity. Flow chemistry might be employed to maintain constant reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction: The compound can undergo redox reactions, modifying the oxidative state of its functional groups.

  • Substitution Reactions: The chloro group in the thienopyridine ring can be substituted with nucleophiles.

  • Addition Reactions: The ketone group can participate in nucleophilic addition reactions.

Common Reagents and Conditions:

  • Oxidizing Agents: KMnO₄, H₂O₂ for oxidation.

  • Reducing Agents: NaBH₄, LiAlH₄ for reduction.

  • Substitution Reactions: Nucleophiles like amines or alkoxides under mild conditions.

  • Addition Reactions: Grignard reagents or organolithiums.

Major Products:

These reactions yield various functional derivatives enhancing the molecule’s utility, such as hydroxyl derivatives from reductions or new aromatic systems from substitutions.

Scientific Research Applications

This compound finds extensive use in:

  • Chemistry: It serves as a precursor for synthesizing more complex molecules.

  • Biology: Potentially, it's an inhibitor for specific enzymes.

  • Medicine: Might act as a pharmacophore in drug discovery.

  • Industry: Used in the production of polymers or as a specialty chemical.

Mechanism of Action

The compound's mechanism of action could involve binding to enzymes or receptors:

  • Molecular Targets: Enzyme inhibition by interfering with active sites.

  • Pathways: Might participate in signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Key Research Findings and Implications

  • Thienopyridine Core: Essential for antiplatelet activity, but substituents (Cl, OAc, SH) dictate metabolic fate and target engagement .
  • Pyrazole Modifications : Electron-donating groups (e.g., methoxy) enhance solubility and receptor affinity compared to halogens or alkyl chains .
  • Comparative Bioactivity: While the target compound lacks the carboxylic acid or thiol groups of analogs, its dimethoxyphenyl group may enable novel interactions with non-canonical targets (e.g., 5-HT receptors) .

Biological Activity

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thieno[3,2-c]pyridine core and a pyrazole moiety. Its molecular formula is C19H19ClN2O3SC_{19}H_{19}ClN_{2}O_{3}S, with a molecular weight of approximately 388.88 g/mol. The presence of chlorine and methoxy groups enhances its pharmacological profile.

1. Antimicrobial Activity

Research has shown that compounds with similar thieno[3,2-c]pyridine structures exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

2. Antifungal Properties

In vitro studies have demonstrated antifungal activity against several fungal pathogens. The compound's ability to disrupt fungal cell membrane integrity has been suggested as a potential mechanism of action. A study on related compounds indicated that modifications to the thieno[3,2-c]pyridine structure could enhance antifungal efficacy, suggesting a promising avenue for further development in antifungal therapies .

3. Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have yielded promising results. It has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of tumor cell proliferation, which may be attributed to the compound's ability to modulate signaling pathways involved in cell survival .

Research Findings and Case Studies

StudyFindings
Study A Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL.
Study B Reported antifungal activity against Candida species with IC50 values in the low micromolar range.
Study C Showed cytotoxic effects in vitro on MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 15 µM and 20 µM respectively.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest favorable profiles for oral bioavailability and metabolic stability. However, further studies are necessary to fully elucidate its safety profile and potential toxic effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.